benzylphosphinic acid
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Overview
Description
Benzylphosphinic acid is an organophosphorus compound with the molecular formula C7H9O2P It is characterized by a phosphorus atom bonded to a benzyl group and two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzylphosphinic acid can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with phosphinic acid under basic conditions. Another method includes the reduction of benzylphosphonic acid using suitable reducing agents.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Benzylphosphinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzylphosphonic acid.
Reduction: Reduction reactions can convert this compound to other derivatives.
Substitution: It can participate in substitution reactions where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions include benzylphosphonic acid, reduced phosphinic derivatives, and various substituted phosphinic acids.
Scientific Research Applications
Benzylphosphinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research explores its potential as a drug intermediate and in the development of pharmaceuticals.
Industry: It is utilized in the production of polymers, flame retardants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzylphosphinic acid involves its interaction with molecular targets through its phosphorus atom. It can form coordination complexes with metals, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Benzylphosphonic acid: Similar in structure but with an additional oxygen atom bonded to phosphorus.
Phenylphosphinic acid: Contains a phenyl group instead of a benzyl group.
Methylphosphinic acid: Has a methyl group in place of the benzyl group.
Uniqueness: Benzylphosphinic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential applications. Its benzyl group provides a balance of hydrophobic and hydrophilic properties, making it versatile for various chemical reactions and applications.
Properties
IUPAC Name |
benzylphosphinic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9O2P/c8-10(9)6-7-4-2-1-3-5-7/h1-5,10H,6H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIBEYMUALDAQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CP(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9O2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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